2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide
Description
2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide is an acetamide derivative featuring a pyrazine ring substituted at the ethylamine moiety. Pyrazine, a heteroaromatic ring with two nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and drug design.
Properties
IUPAC Name |
2-amino-N-(1-pyrazin-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-6(12-8(13)4-9)7-5-10-2-3-11-7/h2-3,5-6H,4,9H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWACSSKLYBGFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide typically involves the reaction of 2-aminoacetamide with a pyrazine derivative under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Features and Substituent Effects
A comparison of substituents and their implications is critical for understanding functional differences:
- Pyrazine vs.
- Aromatic Substituents : Dimethoxyphenyl (Midodrine) and dimethylphenyl (glycinexylidide) groups contribute to lipophilicity, influencing CNS penetration or local anesthetic effects, respectively .
- Fluorinated Groups: The trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide improves metabolic stability via fluorine’s electron-withdrawing effects .
Physicochemical Properties
- Solubility : Pyrazine’s polarity may enhance aqueous solubility compared to phenyl or thiophene analogs.
- Conformation : The pyrazine ring’s dihedral angles (unreported in evidence) likely differ from thiophene derivatives (88.11° dihedral angle in ), affecting protein binding .
- Stability: Fluorinated or methoxy groups (e.g., Midodrine) improve metabolic stability compared to non-halogenated analogs .
Biological Activity
2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an acetamide functional group and a pyrazine ring. The molecular formula is , with a molecular weight of approximately 194.23 g/mol. The presence of the pyrazine moiety is significant as it often correlates with neuroactive properties and potential applications in treating various disorders.
2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide interacts with specific molecular targets, primarily through enzyme inhibition and receptor modulation. The compound may bind to active sites on enzymes or receptors, altering their activity. This interaction can influence various biological pathways, including signal transduction and gene expression.
Antimicrobial and Anticancer Properties
Research indicates that 2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide exhibits promising antimicrobial and anticancer properties:
- Antimicrobial Activity : The compound has been investigated for its potential as a bioactive molecule with antimicrobial properties. Its effectiveness against various bacterial strains has been noted in preliminary studies.
- Anticancer Activity : In vitro studies have shown that derivatives of similar pyrazine compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds related to 2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide have demonstrated IC50 values indicating effective growth inhibition in cell lines such as MCF7, SF-268, and NCI-H460 .
Neuroactive Properties
The pyrazine ring's presence suggests possible neuroactive properties, indicating that the compound may modulate neurotransmitter systems. Early studies have hinted at its potential effects on the central nervous system (CNS), although detailed pharmacokinetic and pharmacodynamic profiles are still under investigation .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to 2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
